molecular formula C7H10O B13077528 (2Z)-2-Ethylidenecyclopentan-1-one

(2Z)-2-Ethylidenecyclopentan-1-one

Cat. No.: B13077528
M. Wt: 110.15 g/mol
InChI Key: XUESHTLXMCHZSD-KXFIGUGUSA-N
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Description

(2Z)-2-Ethylidenecyclopentan-1-one is an organic compound with a unique structure characterized by a five-membered cyclopentane ring with an ethylidene group attached to the second carbon and a ketone group on the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-Ethylidenecyclopentan-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclopentanone with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction efficiency. The use of advanced separation techniques, such as distillation or chromatography, is essential to isolate and purify the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-Ethylidenecyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol. Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: The ethylidene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted cyclopentanones.

Scientific Research Applications

(2Z)-2-Ethylidenecyclopentan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-Ethylidenecyclopentan-1-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the ethylidene and ketone groups, which can participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways and enzyme activities, making the compound valuable in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: Lacks the ethylidene group, making it less reactive in certain reactions.

    2-Ethylcyclopentanone: Similar structure but with different reactivity due to the position of the ethyl group.

    Cyclopent-2-en-1-one: Contains a double bond within the ring, leading to different chemical behavior.

Uniqueness

(2Z)-2-Ethylidenecyclopentan-1-one is unique due to the presence of both the ethylidene and ketone groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications.

Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(2Z)-2-ethylidenecyclopentan-1-one

InChI

InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h2H,3-5H2,1H3/b6-2-

InChI Key

XUESHTLXMCHZSD-KXFIGUGUSA-N

Isomeric SMILES

C/C=C\1/CCCC1=O

Canonical SMILES

CC=C1CCCC1=O

Origin of Product

United States

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